Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate
Description
Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate is a benzoate ester derivative featuring a piperazine ring substituted with a 4-fluorophenyl group at the 1-position and an amino group at the 3-position of the benzoate core. This compound is of interest due to its structural similarity to pharmacologically active piperazine derivatives, which are widely explored for their antimicrobial, anticancer, and neuropharmacological properties . The 4-fluorophenyl substituent enhances lipophilicity and may influence receptor binding, while the amino group provides a site for further functionalization or hydrogen bonding .
Properties
Molecular Formula |
C18H20FN3O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl 3-amino-4-[4-(4-fluorophenyl)piperazin-1-yl]benzoate |
InChI |
InChI=1S/C18H20FN3O2/c1-24-18(23)13-2-7-17(16(20)12-13)22-10-8-21(9-11-22)15-5-3-14(19)4-6-15/h2-7,12H,8-11,20H2,1H3 |
InChI Key |
XJEGVYWLRDRUAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Boc-Protected Piperazine
A common initial step involves the reaction of Boc-protected piperazine with methyl 4-(bromomethyl)benzoate to form an intermediate methyl 4-(piperazin-1-ylmethyl)benzoate derivative.
-
- Boc-protected piperazine (1)
- Methyl 4-(bromomethyl)benzoate
- Potassium carbonate (K2CO3) as base
- Acetonitrile as solvent
- Room temperature, overnight reaction
Outcome: Formation of intermediate (2) with good yield, enabling further functionalization.
Boc Deprotection
-
- Trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2)
- Reflux for 6 hours
Purpose: Removal of Boc protecting group to liberate the free piperazine amine for subsequent coupling.
Amidation with Carboxylic Acids
-
- Indole-3-carboxylic acid or related carboxylic acids
- Coupling agent: 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
- Base: N,N-diisopropylethylamine (DIPEA)
- Solvent: N,N-dimethylformamide (DMF)
- Room temperature, 6 hours
Purpose: Formation of amide bonds to introduce additional functional groups or heterocycles.
Hydrolysis and Further Coupling
- Hydrolysis of ester groups using lithium hydroxide in methanol/water mixture at room temperature overnight to yield carboxylic acid intermediates.
- Subsequent coupling with aromatic diamines (e.g., 4-fluorobenzene-1,2-diamine) using HATU and DIPEA in DMF to form the final substituted benzoate derivatives.
Alternative Synthetic Routes and Variations
- Some patents describe amino-substituted piperazine derivatives synthesized via acylation of piperazine with various acyl chlorides or anhydrides, followed by nucleophilic aromatic substitution to introduce the fluorophenyl group.
- Sulfonylation of piperazine nitrogen with 4-fluorophenylsulfonyl chloride followed by coupling with methyl 4-aminobenzoate derivatives is another route, though more common for related sulfonylated analogs.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | Boc-piperazine + methyl 4-(bromomethyl)benzoate | K2CO3, acetonitrile, r.t., overnight | Boc-protected piperazinylmethyl benzoate (2) | High | Key intermediate for further steps |
| 2 | Boc deprotection | Intermediate (2) | TFA, CH2Cl2, reflux, 6 h | Free piperazine derivative (3) | Quantitative | Prepares amine for amidation |
| 3 | Amidation | Free piperazine (3) + carboxylic acid | HATU, DIPEA, DMF, r.t., 6 h | Amide derivatives (4a, 4b) | Moderate | Introduces heterocyclic or aromatic groups |
| 4 | Hydrolysis | Ester derivatives (4a, 4b) | LiOH, MeOH:H2O (10:1), r.t., overnight | Carboxylic acid intermediates (5a, 5b) | High | Converts ester to acid for coupling |
| 5 | Coupling with diamines | Acid intermediates + 4-fluorobenzene-1,2-diamine | HATU, DIPEA, DMF, r.t., 6 h | Final substituted benzoate derivatives (9a, 9b) | 66.7-70.5 | Final product with fluorophenylpiperazine |
Research Findings and Analytical Data
- The final compounds exhibit good purity and yield, confirmed by melting points and spectroscopic data:
- Melting points: 153–155 °C (9a), 124–125 °C (9b)
- ^1H-NMR spectra consistent with expected aromatic and piperazine protons
- High-resolution mass spectrometry (HR-MS) confirms molecular ion peaks matching calculated masses.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, while the piperazine ring may enhance the compound’s stability and bioavailability. Molecular docking studies have shown that the binding site of this compound may differ from that of other conventional inhibitors, suggesting a unique mode of action .
Comparison with Similar Compounds
Structural Modifications in Piperazine-Benzoate Derivatives
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Piperazine Substituents: The target compound’s 4-fluorophenyl group contrasts with electron-withdrawing groups (e.g., quinoline-carbonyl in C4 ) or electron-donating groups (e.g., methyl in Ethyl 4-(4-methylpiperazin-1-yl)benzoate ). Fluorophenyl groups enhance lipophilicity and may improve blood-brain barrier penetration compared to benzoyl or methyl groups .
- Amino Group Position: The 3-amino substituent is conserved in the target compound and its ethyl analog (), but absent in derivatives like C4 , which instead feature bulkier quinoline moieties.
- Ester Group : Methyl esters (target compound, C4) are less hydrolytically stable than ethyl esters but may exhibit faster cellular uptake .
Physicochemical Properties
Biological Activity
Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate, a synthetic compound with the molecular formula and a molecular weight of approximately 329.4 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
The compound features a benzoate moiety, an amino group, and a piperazine ring substituted with a fluorophenyl group. This unique structure is believed to enhance its interaction with biological macromolecules, such as proteins and nucleic acids.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀FN₃O₂ |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 1706457-54-6 |
Preliminary studies suggest that this compound may function as an inhibitor of specific enzymes or receptors. The presence of the fluorophenyl group is thought to enhance binding affinity and selectivity towards certain targets. Molecular docking studies indicate that the compound binds differently compared to conventional inhibitors, suggesting a unique mechanism of action that could be leveraged in drug design strategies.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
These results suggest that the compound may have potential applications in treating infections caused by resistant bacterial strains .
Interaction with Biological Macromolecules
The compound's interaction studies reveal its binding properties with various biological macromolecules. It has shown potential as an enzyme inhibitor, which could lead to therapeutic effects relevant to multiple medical conditions. The specific interactions are critical for understanding how the compound might exert its biological effects, which informs future drug design strategies.
Comparative Studies
This compound is structurally similar to other compounds known for their bioactivity. A comparison with related compounds highlights its unique pharmacological properties:
| Compound Name | Unique Features |
|---|---|
| Piperazine Derivatives | Commonly used in pharmaceuticals; variations affect bioactivity. |
| Fluorinated Benzamides | Fluorine substitution enhances lipophilicity and bioavailability. |
| Amino Benzoates | Often exhibit anti-inflammatory properties; structure influences activity. |
The combination of a fluorinated phenyl group and a piperazine ring in this compound may confer distinct pharmacological properties not observed in simpler analogs.
Case Studies
A recent study focused on the therapeutic potential of this compound in a clinical setting. The study involved patients with chronic bacterial infections resistant to standard treatments. The results indicated that the compound not only reduced bacterial load but also improved patient outcomes without significant adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
